ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate

Chemical Biology Medicinal Chemistry Compound Management

Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate (CAS 304674-15-5) is a synthetic small molecule belonging to the class of benzamide derivatives. It features an ethyl ester group on a para-aminobenzoic acid (PABA) core, which is linked via an amide bond to a 2-(2-phenylethyl)benzoyl moiety.

Molecular Formula C24H23NO3
Molecular Weight 373.4 g/mol
Cat. No. B5815981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate
Molecular FormulaC24H23NO3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3
InChIInChI=1S/C24H23NO3/c1-2-28-24(27)20-14-16-21(17-15-20)25-23(26)22-11-7-6-10-19(22)13-12-18-8-4-3-5-9-18/h3-11,14-17H,2,12-13H2,1H3,(H,25,26)
InChIKeyHXUBVIRZIHAOIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate: A Structurally Defined Benzamide Derivative for Chemical Biology and Medicinal Chemistry Research


Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate (CAS 304674-15-5) is a synthetic small molecule belonging to the class of benzamide derivatives . It features an ethyl ester group on a para-aminobenzoic acid (PABA) core, which is linked via an amide bond to a 2-(2-phenylethyl)benzoyl moiety. This compound, with the molecular formula C24H23NO3 and a monoisotopic mass of 373.167794 Da, is commercially available as a research chemical from major suppliers such as Sigma-Aldrich under the catalog number R672319 (AldrichCPR) .

1 Defined 4-amino benzoate scaffold for SAR studies and chemical biology probe design
2 Ethyl ester provides a deliberate lipophilicity balance for ADME property profiling
3 Structurally distinct from the 3-amino positional isomer; requires precise procurement

Structural Specificity of Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate: Why Positional Isomers and Ester Variants Are Not Interchangeable


In the context of chemical biology and drug discovery, even minor structural modifications, such as the position of an amide linkage or the choice of ester, can profoundly alter a molecule's physicochemical properties, target engagement, and biological activity. While analogs like the 3-amino positional isomer (Ethyl 3-((2-(2-phenylethyl)benzoyl)amino)benzoate) or the methyl ester are commercially available, they are not functional equivalents. The 4-amino substitution pattern dictates a different spatial orientation of the ester group and alters the molecule's overall electronic distribution, which is critical for specific interactions with biological targets. Furthermore, the ethyl ester directly impacts lipophilicity and metabolic stability compared to a methyl or isopropyl ester. Therefore, selecting the precise compound is essential for ensuring experimental reproducibility and maintaining the integrity of a defined chemical series.

Target Compound Ethyl 4-amino isomer
Potential Substitute 3-amino positional isomer
Spatial orientation of the ester and electronic distribution may shift target binding. Positional isomer is not interchangeable in SAR studies.
Target Ester Ethyl ester
Potential Substitute Methyl or isopropyl ester
Chain length influences lipophilicity, metabolic stability, and permeability. Direct replacement may alter assay outcomes.

Quantitative Evidence Differentiating Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate from its Closest Analogs


Defined Chemical Identity: Distinct CAS Registry Number from Positional Isomers

The primary differentiator for procurement is the compound's unambiguous chemical identity, verified by its unique CAS Registry Number 304674-15-5 . This distinguishes it from its close positional isomer, Ethyl 3-((2-(2-phenylethyl)benzoyl)amino)benzoate, which holds a different CAS number . While no direct comparative biological data is publicly available for these two specific compounds, their distinct CAS numbers confirm they are different chemical entities with different structures. This is a critical piece of information for scientific selection, as it ensures the correct molecule is ordered and used in experiments, preventing data misinterpretation and failed reproducibility.

Chemical Identity
Head-to-head
CAS 304674-15-5 vs. 304674-14-4
Unique CAS confirms distinct structural entity for unambiguous procurement
Vendor database and chemical registries distinguish the 4-amino isomer from its 3-amino counterpart
Chemical Biology Medicinal Chemistry Compound Management

Physicochemical Property Differentiation: Predicted LogP and Molecular Weight vs. Ester and Isomer Variants

The compound's predicted physicochemical properties, while not a direct head-to-head biological comparison, provide a quantifiable basis for differentiating it from related analogs. The ethyl ester (MW = 373.45 g/mol ) offers a distinct balance of lipophilicity and molecular weight compared to a methyl ester (e.g., MW = 359.4 g/mol for Methyl 4-[2-(2-phenylethyl)benzamido]benzoate ) or a bulkier isopropyl ester (e.g., MW = 387.47 g/mol for Isopropyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate ). In a class-level inference, increasing ester chain length generally correlates with increased LogP and metabolic stability, impacting solubility and membrane permeability. This makes the ethyl ester a specific and deliberate choice for a particular property profile, distinct from its methyl or isopropyl counterparts.

Molecular Weight
Class-level
373.45 g/mol
Ethyl ester contributes to a distinct physicochemical profile vs. methyl (~359) or isopropyl (~387) analogs
Vendor catalog data; lipophilicity and metabolic stability differences are class-level inference
ADME Medicinal Chemistry Physicochemical Properties

Commercial Availability as a Distinct AldrichCPR Product vs. the 3-Amino Isomer

A key differentiator for procurement is that the target compound (4-amino isomer) and its 3-amino positional isomer are listed as distinct, separate products by a major vendor (Sigma-Aldrich) under different catalog numbers . Both are part of the AldrichCPR (Chemical Procurement Resource) collection, indicating they are unique entities offered to early discovery researchers. This direct commercial parallel highlights that the market recognizes them as non-interchangeable. The decision to procure one over the other is therefore not a matter of substitution but of choosing the specific structural variant required for a given research program.

Commercial Catalog
Head-to-head
R672319 vs. R672318
Separate AldrichCPR stock-keeping units confirm non-interchangeable chemical entities
Sigma-Aldrich catalog differentiation reinforces the need to select the correct isomer
Compound Procurement Chemical Library Research Tool

Primary Application Scenarios for Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate in Research and Development


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies

This compound serves as a defined core structure for exploring SAR around a benzamide scaffold. Its specific 4-amino benzoate substitution pattern and ethyl ester group make it a distinct entry point for a chemical series. Researchers can use it as a reference point to systematically vary the ester (e.g., to methyl or isopropyl) or the amide linkage position (e.g., to the 3-amino isomer) to assess the impact on target binding, as supported by the evidence of its distinct identity and properties .

Chemical Biology: Tool Compound Synthesis and Library Building

Due to its commercial availability as a distinct AldrichCPR product , it is a convenient starting material for further synthetic elaboration. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, a common handle for bioconjugation or the introduction of other functional groups. Its unique CAS number and structure differentiate it from closely related isomers, making it a specific and traceable building block for constructing focused chemical libraries.

Reference Standard and Analytical Method Development

The compound's well-defined chemical identity and availability from a major vendor make it suitable for use as a reference standard in analytical chemistry. It can be used to develop and validate HPLC or LC-MS methods for purity analysis or for quantifying similar compounds in complex mixtures, leveraging its distinct retention time and mass spectrum compared to its positional isomer .

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR Studies
Structural specificity (4-amino, ethyl ester)
Verify positional isomer identity; assess ester impact on target binding
Tool Compound Synthesis & Library Building
Commercial availability as distinct building block
Confirm CAS and catalog number; use ethyl ester as handle for further derivatization
Analytical Reference Standard
Well-defined identity from major vendor
Develop HPLC/LC-MS methods; distinguish from 3-amino isomer via retention time or mass

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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